molecular formula C13H20ClNO2 B1279213 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride CAS No. 93390-71-7

1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride

Cat. No.: B1279213
CAS No.: 93390-71-7
M. Wt: 257.75 g/mol
InChI Key: KWWDRZMSBBDDJK-UHFFFAOYSA-N
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Description

1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a hydroxyl group, and a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The purification of the final product is achieved through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in binding to active sites or participating in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(Diethylamino)methyl]-2,4-dihydroxyphenyl}ethanone hydrochloride: Similar structure but with an additional hydroxyl group.

    1-{3-[(Diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}ethanone hydrochloride: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(diethylaminomethyl)-4-hydroxyphenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-4-14(5-2)9-12-8-11(10(3)15)6-7-13(12)16;/h6-8,16H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWDRZMSBBDDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429568
Record name 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93390-71-7
Record name 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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